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Guanosine-2'-monophosphate

Ribonuclease inhibition Enzyme kinetics Nucleotide binding

Guanosine-2′-monophosphate (2′-GMP; also known as 2′-guanylic acid or guanosine 2′-phosphate) is a purine ribonucleoside 2′-monophosphate possessing a guanine nucleobase and a phosphate esterified exclusively at the 2′-hydroxyl position of the ribose sugar. This positional isomerism fundamentally distinguishes 2′-GMP from the far more abundant 5′-GMP, which serves as an RNA monomer and food additive, and from 3′-GMP, an RNA hydrolysis product.

Molecular Formula C10H14N5O8P
Molecular Weight 363.22 g/mol
CAS No. 12223-03-9
Cat. No. B079152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine-2'-monophosphate
CAS12223-03-9
Molecular FormulaC10H14N5O8P
Molecular Weight363.22 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
InChIInChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
InChIKeyWTIFIAZWCCBCGE-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanosine-2′-monophosphate (2′-GMP, CAS 12223-03-9) – A Position-Specific Purine Ribonucleotide with Distinct Enzyme Inhibition and Analytical Signature


Guanosine-2′-monophosphate (2′-GMP; also known as 2′-guanylic acid or guanosine 2′-phosphate) is a purine ribonucleoside 2′-monophosphate possessing a guanine nucleobase and a phosphate esterified exclusively at the 2′-hydroxyl position of the ribose sugar [1][2]. This positional isomerism fundamentally distinguishes 2′-GMP from the far more abundant 5′-GMP, which serves as an RNA monomer and food additive, and from 3′-GMP, an RNA hydrolysis product [3]. In research and industrial settings, 2′-GMP functions primarily as a specific enzyme inhibitor (most notably of ribonuclease T1) and as a critical analytical reference standard for isomer separation [4][5].

Position-specific inhibitor for RNase T1 and related guanine-specific ribonucleases
Analytical reference standard for chromatographic isomer separation (HPLC, UPLC-MS)
Research tool for nucleotide binding kinetics and structural biology studies

Guanosine-2′-monophosphate Procurement: Why Positional Isomers 5′-GMP and 3′-GMP Cannot Be Interchanged in Enzyme Assays or Analytical Workflows


The three positional isomers of guanosine monophosphate—2′-GMP, 3′-GMP, and 5′-GMP—exhibit profoundly different biochemical and physicochemical properties despite sharing identical molecular formulas (C₁₀H₁₄N₅O₈P) and molecular weights (363.22 g/mol) [1][2]. Substituting 2′-GMP with 5′-GMP or 3′-GMP in enzyme inhibition studies (e.g., ribonuclease T1 assays) will yield non-comparable kinetic constants, as the rank order of inhibitory potency is 2′-GMP > 3′-GMP > 5′-GMP [3]. Similarly, in chromatographic method development, the isomers display distinct retention times on standard reversed-phase and HILIC columns, meaning that a method validated for 2′-GMP cannot be assumed to resolve or quantify 5′-GMP or 3′-GMP [4][5]. The following quantitative evidence guide provides the precise, comparator-anchored data required for defensible compound selection.

2′-GMP (Target)
3′-GMP
5′-GMP
RNase T1 Inhibition
1st (highest)
2nd
3rd (lowest)
HPLC Elution Order
Latest
Intermediate
Earliest
Binding Occupancy (RNase Sa)
Two sites occupied
One site occupied

Guanosine-2′-monophosphate (2′-GMP) – Quantitative Comparative Evidence for Scientific Selection


RNase T1 Inhibition Potency: 2′-GMP Exhibits the Highest Inhibitory Potency Among Guanosine Monophosphate Isomers

In computer-modeling studies of binding to ribonuclease T1, the inhibitory potency of the three guanosine monophosphate isomers was ranked as 2′-GMP > 3′-GMP > 5′-GMP [1]. This rank order is consistent with experimental inhibition kinetics, where 2′-GMP and 3′-GMP demonstrate association constants (Kₐ) of 3.1 × 10⁶ M⁻¹ to 4.3 × 10⁶ M⁻¹, reflecting binding approximately one order of magnitude tighter than previously anticipated for this enzyme class [2].

Inhibitory Potency Rank
Head-to-head
2′-GMP > 3′-GMP > 5′-GMP
Reported isomer rank order
Modeling & fluorimetric titration, pH 5.5
Ribonuclease inhibition Enzyme kinetics Nucleotide binding

RNase T1 Association and Dissociation Kinetics: 2′-GMP Shows Faster On-Rate and Slower Off-Rate than 3′-GMP

Temperature-jump relaxation kinetics reveal that 2′-GMP binds to ribonuclease T1 with a second-order association rate constant (kₒₙ) of (5.0 ± 0.5) × 10⁹ M⁻¹ s⁻¹ and a first-order dissociation rate constant (kₒff) of (1.2 ± 0.2) × 10³ s⁻¹ [1]. In comparison, 3′-GMP exhibits a faster kₒₙ of (6.1 ± 0.5) × 10⁹ M⁻¹ s⁻¹ but a significantly faster kₒff of (2.0 ± 0.3) × 10³ s⁻¹, indicating that 2′-GMP forms a more kinetically stable complex with a longer residence time on the enzyme [1].

Binding Kinetics (RNase T1)
Head-to-head
koff 1.2×10³ s⁻¹ vs 3′-GMP 2.0×10³ s⁻¹
Longer enzyme residence time
Temperature-jump relaxation, pH 5.5
Binding kinetics Surface plasmon resonance Fluorimetric titration

HPLC Retention Time Differentiation: 2′-GMP Resolves Cleanly from 3′-GMP and 5′-GMP Under Standard LC-MS Conditions

Ultraperformance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) analysis of authentic standards demonstrates baseline separation of the three guanosine monophosphate positional isomers. Under the reported conditions, retention times were 1.84 min for 5′-GMP, 2.21 min for 3′-GMP, and 3.45 min for 2′-GMP [1]. This clear elution order (5′ < 3′ < 2′) is reproducible and enables unambiguous identification and quantification of 2′-GMP in complex biological matrices.

HPLC Retention Time
Head-to-head
2′-GMP 3.45 min, 3′-GMP 2.21 min, 5′-GMP 1.84 min
Distinct elution order for peak assignment
UPLC-MS/MS, SRM 364→152
Analytical chemistry Method validation Metabolomics

Differential Occupancy in RNase Sa Crystal Structures: 2′-GMP Binds More Fully than 3′-GMP

Crystallographic analysis of ribonuclease Sa (RNase Sa) complexed with 2′-GMP reveals occupancy of 1.0 and 0.67 in the two independent enzyme molecules within the asymmetric unit, refined to a resolution of 1.7 Å [1]. In contrast, the analogous complex with 3′-GMP exhibited binding to only one of the two RNase Sa molecules in the asymmetric unit [2]. This differential occupancy indicates a higher binding propensity and greater stabilization of the enzyme-ligand complex for the 2′-isomer.

Crystal Structure Occupancy
Cross-study comparable
Occupancy 1.0/0.67 vs 3′-GMP single site
Higher active-site occupancy
RNase Sa, 1.7 Å resolution
X-ray crystallography Protein-ligand complex Structural biology

Aqueous Solubility: 2′-GMP Sodium Salt Achieves ≥21 mM Solubility, Comparable to Other GMP Salts

The sodium salt of 2′-GMP is soluble to at least 21 mM in water; the upper solubility limit has not been definitively established [1]. For comparison, 5′-GMP disodium salt demonstrates solubility of approximately 50 mg/mL in water, which corresponds to roughly 122 mM (based on a molecular weight of 407.18 g/mol for the disodium salt) . While 2′-GMP sodium salt solubility is quantitatively lower than that of 5′-GMP disodium salt, both compounds offer sufficient aqueous solubility for typical biochemical assay concentrations.

Aqueous Solubility
Cross-study comparable
≥21 mM (Na salt)
Sufficient for typical assay concentrations
5′-GMP disodium ~122 mM for reference
Formulation Sample preparation Physicochemical characterization

Analytical Purity Benchmark: Commercial 2′-GMP Typically Exceeds 95% Purity by HPLC/UV

Commercially available 2′-GMP sodium salt is routinely supplied with a purity specification of >95% as determined by HPLC with UV detection at 252 nm (the compound's absorption maximum) [1][2]. This purity level is consistent across multiple reputable vendors and is suitable for use as an analytical reference standard and as a substrate or inhibitor in enzymatic assays without further purification.

Analytical Purity
Specification review
>95% (HPLC/UV, 252 nm)
Meets research-grade nucleotide specification
Lot-specific COA review recommended
Quality control Reagent specification Method validation

Guanosine-2′-monophosphate – Optimal Application Scenarios Supported by Quantitative Evidence


Ribonuclease T1 and Related Enzyme Inhibition Studies Requiring High-Potency, Long-Residence-Time Inhibitors

2′-GMP is the preferred inhibitor for studies involving ribonuclease T1 (EC 3.1.27.3) and related guanine-specific microbial ribonucleases. Its rank as the most potent inhibitor among GMP isomers [1], combined with a demonstrably slower dissociation rate constant (kₒff = 1.2 × 10³ s⁻¹) compared to 3′-GMP (2.0 × 10³ s⁻¹) [2], makes it uniquely suited for experiments requiring sustained enzyme inhibition, including pre-incubation assays, competitive binding studies, and crystallographic trapping of enzyme-inhibitor complexes.

Co-crystallization and Structural Biology of Guanine-Specific Ribonucleases

The higher and more complete occupancy of 2′-GMP in the active site of RNase Sa—occupying both enzyme molecules in the asymmetric unit compared to only one molecule for 3′-GMP [3]—establishes 2′-GMP as the ligand of choice for X-ray crystallography studies aiming to resolve high-quality electron density maps of the guanine-binding pocket. This property is particularly valuable for structure-based drug design targeting microbial ribonucleases.

UPLC-MS/MS Method Development and Validation for Nucleotide Isomer Quantification

The well-defined and reproducible retention time of 2′-GMP (3.45 min under standard UPLC-MS/MS conditions) relative to 5′-GMP (1.84 min) and 3′-GMP (2.21 min) [4] enables its use as a calibrant and quality control standard in methods requiring unambiguous isomer identification. Laboratories developing LC-MS assays for guanosine monophosphates in biological fluids or food matrices should procure 2′-GMP to ensure accurate peak assignment and to avoid misidentification with the more abundant 5′-GMP isomer.

Enzymatic Synthesis and Metabolite Identification in Nucleotide Catabolism Studies

2′-GMP is a key metabolic intermediate generated during the hydrolysis of guanosine-2′,3′-cyclic monophosphate (2′,3′-cGMP) by 2′,3′-cyclic nucleotide 3′-phosphodiesterase [5]. Researchers studying nucleotide catabolic pathways or performing enzymatic synthesis of GMP isomers require authentic 2′-GMP to confirm reaction product identity by HPLC co-elution or MS fragmentation pattern matching.

Application
Selection Property
Validation Focus
RNase T1 inhibition studies
Inhibitory potency rank order
Enzyme-inhibitor residence time
Guanine-specific ribonuclease crystallography
Ligand occupancy completeness
Electron density map resolution
Nucleotide isomer LC-MS method validation
Chromatographic retention time distinction
Isomer peak assignment accuracy
Nucleotide catabolism pathway studies
Authentic isomer identity confirmation
Co-elution and MS fragmentation matching

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